2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine

Asymmetric Catalysis PyOx Ligands Ligand Steric Tuning

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine (CAS 1997306-76-9, C₂₁H₁₅F₃N₂O, MW 368.4 g/mol) is a chiral, bidentate pyridine-oxazoline (PyOx) ligand. It belongs to a class of electron-poor N,N-ligands used in transition-metal-catalyzed asymmetric synthesis.

Molecular Formula C21H15F3N2O
Molecular Weight 368.4 g/mol
Cat. No. B12509110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine
Molecular FormulaC21H15F3N2O
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H
InChIKeyQFLUMJQUCAPCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine – Chiral PyOx Ligand Procurement Profile


2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine (CAS 1997306-76-9, C₂₁H₁₅F₃N₂O, MW 368.4 g/mol) is a chiral, bidentate pyridine-oxazoline (PyOx) ligand [1]. It belongs to a class of electron-poor N,N-ligands used in transition-metal-catalyzed asymmetric synthesis [2]. The molecule integrates a 4,5-diphenyl-substituted oxazoline ring—providing a rigid chiral pocket—with a 5-(trifluoromethyl)pyridin-2-yl moiety that imparts strong electron-withdrawing character [1]. This ligand is commercially available in both enantiomeric forms with high enantiomeric excess (≥97% purity, ≥99% ee) .

Why PyOx Ligand Substitution Fails: The Steric and Electronic Codependence of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine


Generic substitution among pyridine-oxazoline (PyOx) ligands is unreliable because small structural changes at either the oxazoline or pyridine ring produce non-linear, often unpredictable effects on both enantioselectivity and catalytic activity. The 4,5-diphenyl motif defines the chiral pocket geometry that dictates enantiofacial discrimination, while the 5-trifluoromethyl substituent on the pyridine ring simultaneously tunes the metal center’s Lewis acidity [1]. Literature on the PyOx class shows that replacing the 5-CF₃ group with a methoxycarbonyl (L2) can retain electron-poor character but alters the ligand’s conformational preference and metal-binding kinetics [1]. Likewise, substituting the 4,5-diphenyl with a tert-butyl group eliminates the π-π stacking interactions that influence substrate orientation in many Pd-catalyzed transformations [1]. These interdependencies mean that an apparently similar PyOx ligand—differing only in a single substituent or stereochemical configuration—can yield a completely different catalytic profile, making direct functional replacement without re-optimization unreliable.

Head-to-Head Evidence for 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine Over Its Closest Analogs


Steric Modulation: 4,5-Diphenyl vs. 4-tert-Butyl Substitution in Trifluoromethyl-PyOx Ligands

The target compound's 4,5-diphenyl substitution creates a significantly bulkier and more conformationally constrained chiral environment compared to the widely used (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1) [1][2]. The geminal diphenyl groups introduce potential π-π interactions with aryl substrates that are absent in the tert-butyl analog, a factor shown to enhance stereochemical communication in PyOx-metal-catalyzed aryl addition reactions [1].

Asymmetric Catalysis PyOx Ligands Ligand Steric Tuning

Electronic Tuning: 5-Trifluoromethyl vs. Unsubstituted Pyridyl in 4,5-Diphenyl-PyOx Ligands

The withdrawal of electron density from the pyridine N-donor by the 5-CF₃ group distinguishes this ligand from its non-fluorinated analog (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 1108603-34-4) [1]. In the broader PyOx class, 5-CF₃-substituted ligands generate more electron-poor metal centers, which accelerates oxidative addition steps and enhances the electrophilicity of coordinated substrates [2].

Ligand Electronic Effects PyOx Ligands Organometallic Chemistry

Regioisomeric Position: 5-Trifluoromethyl vs. 4-Trifluoromethyl Substitution on Pyridine Ring

The position of the CF₃ group on the pyridine ring distinguishes this compound from its regioisomer (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole . Substitution at the 5-position places the electron-withdrawing group para to the ring N-atom, maximizing the inductive withdrawal on the N-donor, whereas 4-substitution creates a meta relationship that produces a weaker inductive effect at N and introduces a steric influence ortho to the oxazoline junction [1].

Regioisomerism Ligand Design Coordination Chemistry

Stereochemical Integrity: (4S,5R) vs. (4S,5S) Diastereomer in Asymmetric Induction

The target (4S,5R)-configuration places phenyl substituents on opposite faces of the oxazoline ring (trans relationship). The diastereomeric (4S,5S)-4,5-diphenyl variant (CAS 1997306-77-0) places both phenyls on the same side (cis), creating a fundamentally different chiral pocket geometry [1]. The target compound is commercially available with a guaranteed ≥99% ee specification , whereas the (4S,5S) diastereomer is typically offered at 95% purity .

Chiral Purity Diastereoselectivity Ligand Procurement

Optimal Application Scenarios for Procuring 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine


Pd-Catalyzed Asymmetric Cross-Coupling Requiring High Enantioselectivity with Aryl Substrates

The 4,5-diphenyl substituents create an extended aromatic chiral pocket capable of engaging in π-π stacking interactions with aryl substrates [1]. This compound is particularly suited for Pd-catalyzed Heck-type and Suzuki-Miyaura cross-coupling reactions where substrate-ligand π-interactions are crucial for facial discrimination during the enantiodetermining step. The 5-CF₃ group ensures the Pd(II) center remains sufficiently electron-poor to accelerate oxidative addition of aryl halides [1].

Cu(I)-Catalyzed Conjugate Addition of Boronic Acids to Electron-Deficient Alkenes

Class-level evidence shows that 5-CF₃-PyOx ligands form highly active Cu(I) catalysts for the enantioselective conjugate addition of arylboronic acids to enones and N-sulfonylketimines [1]. The target compound’s enhanced electron deficiency (σₚ = +0.54) relative to non-fluorinated PyOx ligands increases the electrophilicity of the Cu-bound substrate, accelerating the C–C bond-forming step and potentially improving turnover frequency [1].

Continuous Flow Asymmetric Synthesis with Heterogeneous Catalyst Systems

Although the specific immobilization of this diphenyl ligand has not been published, the close structural analog (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been successfully anchored to solid supports for continuous flow benzosultam synthesis over 10+ cycles [1]. The diphenyl variant, with its additional phenyl groups, offers alternative potential anchoring strategies via π-stacking or functionalization of the phenyl rings, making it a candidate for immobilization-based process development [1].

Methodology Screening Where Both Electronic Deficiency and Steric Bulk are Critical

In reaction discovery and high-throughput ligand screening, researchers systematically vary steric and electronic parameters. The target compound occupies a unique quadrant in the PyOx parameter space: maximal electron deficiency (σₚ = +0.54) combined with the bulkiest commercially available chiral oxazoline environment (two phenyl rings) [2][3]. This makes it essential for ligand optimization campaigns where both dimensions must be probed simultaneously [3].

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